molecular formula C6H6Cl2N2 B1317145 2,3-Bis(chloromethyl)pyrazine CAS No. 51043-75-5

2,3-Bis(chloromethyl)pyrazine

Cat. No.: B1317145
CAS No.: 51043-75-5
M. Wt: 177.03 g/mol
InChI Key: ISMYJOYXMZNZFH-UHFFFAOYSA-N
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Description

“2,3-Bis(chloromethyl)pyrazine” is a chemical compound with the molecular formula C6H6Cl2N2 . It can be synthesized by chemical methods or by certain microorganisms . It is used for research and development purposes .


Synthesis Analysis

The synthesis of “this compound” involves a scalable process that is safe, economical, and environmentally acceptable . The reaction employs thionyl chloride and 1% v/v DMF in toluene . The reaction safety is a critical parameter in the development of a scalable synthesis of this compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazine ring with chloromethyl groups attached at the 2 and 3 positions . Pyrazine is a nitrogen-containing six-membered heterocyclic ring .


Chemical Reactions Analysis

The chemical reactions involving “this compound” include its formation from the reaction of 1,2-diketones in the presence of ammonia to form diamines or aminoketones . The reaction of symmetric 2,5-bis(chloromethyl) or 2,3,5,6-tetrakis(chloromethyl) substituents on the pyrazine ring with sodium alkoxides has also been reported .

Scientific Research Applications

Synthesis and Chemical Properties

2,3-Bis(chloromethyl)pyrazine is instrumental in the synthesis of complex molecules and polymers due to its reactivity and the ability to undergo various chemical transformations. For example, it is used in the synthesis of pyrazine acetals, showcasing unexpected product formations under basic conditions, which opens pathways to novel chemical entities (Eda et al., 2008). Additionally, its application in producing coordination polymers with silver(I) highlights its role in forming structurally diverse and potentially functional materials (Caradoc-Davies et al., 2001).

Electrochemical Applications

This compound derivatives are utilized in the study of electrochemical and spectroelectrochemical properties, providing insights into redox behaviors of uncoordinated and coordinated ligands. Such research is crucial for developing advanced materials for electronics and catalysis (Marcaccio et al., 2002).

Catalysis and Material Science

The chemical serves as a building block for catalytically active complexes and materials. For instance, its conversion into bis(pyrazol-1-yl)pyrazine and subsequent use in Ru(arene) complexes demonstrates its utility in catalysis, particularly in hydrogen transfer reactions (Soriano et al., 2009). Furthermore, its role in forming supramolecular synthons for binding transition metal ions and fullerenes extends its application to materials science, indicating potential in constructing novel molecular architectures (Eda et al., 2009).

Improvement in Synthesis Techniques

Advancements in the synthesis of bis(chloromethyl)arene monomers, including those derived from this compound, highlight the ongoing development in chemical synthesis techniques. These advancements facilitate the creation of monomers with improved yields, contributing to the broader availability of complex molecules for research and development (Almassio et al., 2005).

Theoretical and Computational Chemistry

The compound's derivatives are subjects of theoretical and computational studies to understand their electrochemical behaviors and potential applications in creating polypyridyl redox-active dendrimers. Such studies offer deep insights into the molecular structures and properties critical for designing new materials and molecules (Marcaccio et al., 2007).

Future Directions

The importance of pyrazines for the food industry is expected to grow in the upcoming years due to the higher demand for convenience products . The development of more sustainable synthetic strategies for pyrazines is a topic of ongoing research .

Properties

IUPAC Name

2,3-bis(chloromethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c7-3-5-6(4-8)10-2-1-9-5/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMYJOYXMZNZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60529404
Record name 2,3-Bis(chloromethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60529404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51043-75-5
Record name 2,3-Bis(chloromethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60529404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,3-dimethylpyrazine (6.27 g, 57.4 mmol) in 100 mL of carbon tetrachloride was added N-chlorosuccinimide (16.7 g) followed by benzoyl peroxide (278 mg, 2 mol %) and the solution was heated to reflux for 16 h. The reaction was cooled, more benzoyl peroxide (278 mg, 2 mol %) was added and the reaction was refluxed for 5 h. The reaction was monitored by TLC until the disappearance of starting pyrazine. The reaction flask was cooled in an ice bath, the solution filtered, and the eluent was concentrated and chromatographed on SiO2 using 15% EtOAc in hexane. Obtained 1.14 g of the product (11% yield). MS found: (M+H)+=178.
Quantity
6.27 g
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
278 mg
Type
reactant
Reaction Step Two
Quantity
278 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
11%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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